molecular formula C46H80NO8P B13890277 (2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13890277
M. Wt: 806.1 g/mol
InChI Key: IESVDEZGAHUQJU-UHFFFAOYSA-N
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Description

(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule. It is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and is often studied for its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of docosahexaenoic acid with hexadecanoic acid, followed by the attachment of a phosphoethanolamine group. The reaction conditions often require the use of catalysts such as immobilized lipase and solvents like dimethyl sulfoxide (DMSO) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using biocatalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and oxygen, often under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Peroxides and hydroxylated derivatives.

    Reduction: Alcohols and reduced fatty acid derivatives.

    Substitution: Various substituted phospholipids and fatty acid derivatives.

Scientific Research Applications

(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the formulation of specialized nutritional supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It targets various molecular pathways, including those involved in inflammation and oxidative stress, by modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid: A precursor to the compound, known for its anti-inflammatory properties.

    Eicosapentaenoic acid: Another omega-3 fatty acid with similar biological effects.

    Phosphatidylcholine: A phospholipid with structural similarities but different functional properties.

Uniqueness

(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains and the presence of a phosphoethanolamine group, which imparts distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

(2-docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESVDEZGAHUQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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